
2,5-Dimethylhex-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylhex-1-en-3-ol is an organic compound with the molecular formula C8H16O. It is a member of the class of compounds known as alkenols, which are alkenes containing a hydroxyl group. This compound is characterized by its unique structure, which includes a double bond and two methyl groups attached to a hexane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhex-1-en-3-ol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 2,5-dimethylhex-1-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the addition of hydroxyl groups to the double bond in the precursor molecules.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of saturated alcohols. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C
Substitution: SOCl2, PBr3
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Alkyl halides
Applications De Recherche Scientifique
2,5-Dimethylhex-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic effects.
Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylhex-1-en-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the double bond in the molecule can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
- 2,5-Dimethylhex-4-en-3-ol
- 2,2-Dimethylhex-5-en-1-ol
- 3,5-Dimethyl-1-hexyn-3-ol
Comparison: 2,5-Dimethylhex-1-en-3-ol is unique due to its specific structural arrangement, which includes a double bond and two methyl groups on a hexane chain This structure imparts distinct chemical properties, such as reactivity and stability, compared to other similar compounds
Propriétés
Numéro CAS |
77722-56-6 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
2,5-dimethylhex-1-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-6(2)5-8(9)7(3)4/h6,8-9H,3,5H2,1-2,4H3 |
Clé InChI |
HKYNMDHHMMRJGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



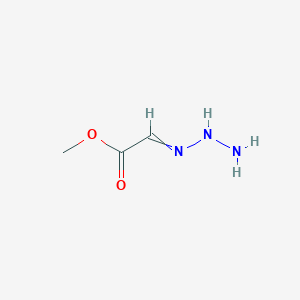
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
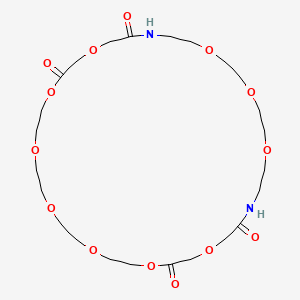


![8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid](/img/structure/B14438788.png)

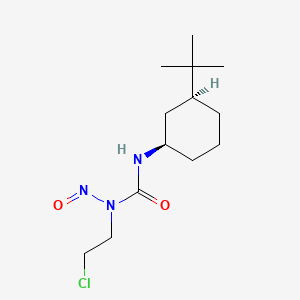
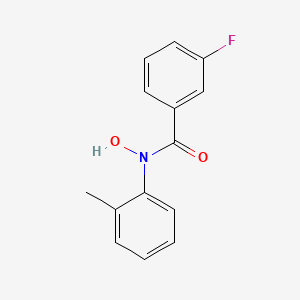
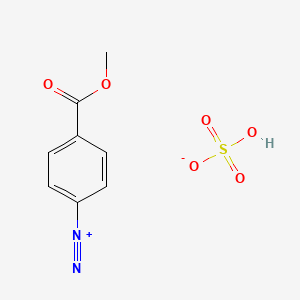


![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)
